LP-20 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

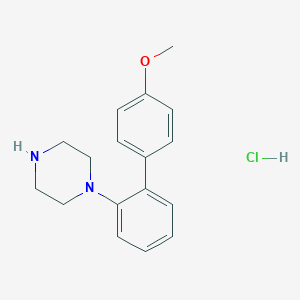

1-[2-(4-methoxyphenyl)phenyl]piperazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O.ClH/c1-20-15-8-6-14(7-9-15)16-4-2-3-5-17(16)19-12-10-18-11-13-19;/h2-9,18H,10-13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZUJPBDJNUNCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=CC=C2N3CCNCC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1386928-34-2 |

Source

|

| Record name | LP-20 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386928342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LP-20 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2646G1D2WA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LP-20 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride, chemically identified as 1-[2-(4-methoxyphenyl)phenyl]piperazine, is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. This document provides a comprehensive overview of its mechanism of action, drawing from available preclinical data. This compound exhibits a complex pharmacological profile, demonstrating both agonist and antagonist activities in different experimental models. This dual activity underscores the nuanced signaling of the 5-HT7 receptor and highlights LP-20 as a valuable tool for dissecting its physiological and pathological roles. This guide summarizes its binding affinity, functional activity, and the underlying signaling pathways, and provides detailed experimental methodologies for the key assays used in its characterization.

Introduction

The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is a subject of intense research due to its involvement in a variety of physiological processes, including thermoregulation, circadian rhythms, learning, and memory. Its dysregulation has been implicated in several central nervous system (CNS) disorders. This compound has emerged as a significant research compound due to its high affinity and selectivity for this receptor. Understanding its detailed mechanism of action is crucial for its application in neuroscience research and potential therapeutic development.

Binding Affinity and Selectivity

This compound demonstrates a high binding affinity for the 5-HT7 receptor, with a Ki value of 2.6 nM.[1][2] It also exhibits considerable selectivity over other receptors, notably the adrenergic α1 and 5-HT1A receptors, with Ki values of 156 nM and 476 nM, respectively.[1][2] This selectivity profile makes it a valuable tool for specifically investigating 5-HT7 receptor function.

Data Presentation: Binding Affinity

| Receptor | Ki (nM) | Reference |

| 5-HT7 | 2.6 | [1] |

| Adrenergic α1 | 156 | |

| 5-HT1A | 476 |

Signaling Pathway

The 5-HT7 receptor primarily couples to the Gs alpha subunit of the heterotrimeric G-protein complex. Upon agonist binding, this coupling stimulates the activity of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA) and other downstream effectors, modulating various cellular functions.

Figure 1: Agonist-induced 5-HT7 receptor signaling cascade.

Functional Activity: A Dual Profile

A key characteristic of this compound is its dual agonist and antagonist activity, which is dependent on the biological system and the specific assay used. This phenomenon, often referred to as functional selectivity or biased agonism, suggests that the conformation of the receptor upon ligand binding can differ, leading to the activation of distinct downstream signaling pathways or effector systems.

-

Agonist Activity: In a guinea pig ileum assay, this compound demonstrated agonist properties. This assay measures smooth muscle relaxation, a functional response mediated by 5-HT7 receptor activation.

-

Antagonist Activity: Conversely, in HeLa cells expressing the 5-HT7 receptor, this compound acted as an antagonist, blocking the accumulation of cAMP induced by serotonin (5-HT).

This dual functionality makes LP-20 a particularly interesting compound for studying the complexities of 5-HT7 receptor pharmacology.

Figure 2: Experimental workflows for determining agonist and antagonist activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the affinity of an unlabeled compound (LP-20) for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing the 5-HT7 receptor.

-

Radioligand (e.g., [3H]5-CT).

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

A series of dilutions of this compound are prepared.

-

In a multi-well plate, the cell membranes, a fixed concentration of the radioligand, and varying concentrations of LP-20 are incubated.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer.

-

The radioactivity trapped on the filters is measured using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

cAMP Accumulation Assay (for Antagonist Activity)

This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP.

Materials:

-

HeLa cells (or other suitable cell line) stably expressing the 5-HT7 receptor.

-

Serotonin (5-HT) as the agonist.

-

This compound stock solution.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Cells are seeded in a multi-well plate and cultured to the desired confluency.

-

The cells are pre-incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for a defined period.

-

A fixed concentration of serotonin (typically the EC80) is then added to stimulate cAMP production.

-

The incubation continues for a specific time at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is quantified using a commercial cAMP assay kit according to the manufacturer's instructions.

-

The data are plotted to generate a dose-response curve, and the IC50 value for LP-20 is determined.

Guinea Pig Ileum Assay (for Agonist Activity)

This is a classic organ bath experiment to assess the functional effects of a compound on smooth muscle contraction or relaxation.

Materials:

-

Male guinea pigs.

-

Krebs-Henseleit solution (physiological salt solution).

-

Organ bath setup with an isometric force transducer.

-

This compound stock solution.

-

Substance P (to pre-contract the tissue).

-

Data acquisition system.

Procedure:

-

A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

-

The tissue is allowed to equilibrate under a resting tension.

-

The ileum is pre-contracted with a substance like Substance P.

-

Cumulative concentrations of this compound are added to the organ bath.

-

The relaxation of the smooth muscle is recorded via the isometric force transducer.

-

A dose-response curve is constructed by plotting the percentage of relaxation against the log concentration of LP-20.

-

The EC50 and Emax values are determined from this curve to quantify the agonist activity.

Figure 3: Logical relationship determining the dual activity of LP-20.

Conclusion

This compound is a high-affinity, selective 5-HT7 receptor ligand with a complex mechanism of action characterized by dual agonist and antagonist properties. This functional selectivity is dependent on the specific cellular context and the signaling pathways being measured. Its well-defined binding profile and intriguing functional activities make it an indispensable pharmacological tool for elucidating the multifaceted roles of the 5-HT7 receptor in health and disease. Further research into the structural basis of its interaction with the 5-HT7 receptor may provide deeper insights into the mechanisms of biased agonism and inform the design of future therapeutic agents targeting this important receptor.

References

The Functional Profile of LP-20 Hydrochloride: A High-Affinity Ligand for the Serotonin 5-HT7 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride has been identified as a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological processes within the central nervous system, including thermoregulation, circadian rhythm, learning, and memory. This technical guide provides a comprehensive overview of the function of this compound, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The dualistic nature of this compound, exhibiting both agonist and antagonist properties, is a key focus of this document. All quantitative data are presented in structured tables, and relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological profile.

Introduction to this compound and the 5-HT7 Receptor

The 5-HT7 receptor is a Gs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Given its significant role in neurological functions, the 5-HT7 receptor is a prominent target for the development of novel therapeutics for psychiatric and neurological disorders.

This compound emerges as a significant research tool due to its high affinity and selectivity for the 5-HT7 receptor.[1] Understanding its detailed pharmacological characteristics is crucial for its application in preclinical research and drug discovery programs.

Binding Affinity and Selectivity Profile

This compound demonstrates a high binding affinity for the 5-HT7 receptor. Radioligand binding assays are instrumental in determining these parameters.

Experimental Protocol: Radioligand Binding Assay

A standard experimental approach to determine the binding affinity of a compound like this compound involves a competitive binding assay using a radiolabeled ligand that is known to bind to the target receptor.

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.

Materials:

-

Cell membranes prepared from HEK-293 cells stably expressing the human 5-HT7 receptor.

-

Radioligand: [³H]-5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.

-

Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of [³H]-5-CT and varying concentrations of this compound.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled 5-HT.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-5-CT (IC50) is calculated.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity and Selectivity

The following table summarizes the binding affinities of this compound for the 5-HT7 receptor and its selectivity over other receptors.

| Receptor | Ligand | Ki (nM) | Reference |

| 5-HT7 | This compound | 2.6 | |

| Adrenergic α1 | This compound | 156 | |

| 5-HT1A | This compound | 476 |

Functional Activity: A Dual Agonist and Antagonist Profile

A unique characteristic of this compound is its reported dual activity as both an agonist and an antagonist at the 5-HT7 receptor. This functional duality is often assessed using cellular assays that measure the downstream signaling of receptor activation, such as cAMP accumulation assays.

Experimental Protocol: cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP in cells expressing the target receptor.

Objective: To characterize the functional activity of this compound as a potential agonist or antagonist at the 5-HT7 receptor.

Materials:

-

HEK-293 cells stably expressing the human 5-HT7 receptor.

-

A known 5-HT7 receptor agonist (e.g., 5-CT) for antagonist mode experiments.

-

This compound at various concentrations.

-

Assay medium (e.g., DMEM) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure for Agonist Mode:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Replace the culture medium with assay medium containing varying concentrations of this compound.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.

-

Generate a dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and the maximal efficacy (Emax).

Procedure for Antagonist Mode:

-

Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15 minutes).

-

Add a fixed concentration of a known 5-HT7 agonist (e.g., the EC80 concentration of 5-CT).

-

Incubate for a further period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Generate a dose-response curve to determine the IC50 (concentration for 50% inhibition of the agonist response) and subsequently the Kb (equilibrium dissociation constant for the antagonist).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the 5-HT7 receptor signaling pathway and the experimental workflows for characterizing the binding and functional activity of this compound.

Caption: 5-HT7 Receptor Signaling Cascade.

Caption: Experimental Workflow Diagram.

Discussion and Conclusion

This compound is a valuable pharmacological tool for the study of the 5-HT7 receptor. Its high affinity and selectivity allow for targeted investigations into the receptor's role in various physiological and pathological processes. The dual agonist/antagonist profile reported in the literature is particularly intriguing and warrants further investigation to understand the underlying molecular mechanisms, which may be dependent on the specific cellular context, receptor splice variant, or the presence of interacting proteins.

The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and build upon existing findings. The structured presentation of binding data and the visualization of signaling pathways and workflows are intended to provide a clear and comprehensive understanding of the function of this compound. Future research should aim to further elucidate its in vivo effects and explore its potential as a lead compound for the development of novel therapeutics targeting the 5-HT7 receptor.

References

An In-Depth Technical Guide to the Synthesis and Chemical Properties of LP-20 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of LP-20 hydrochloride, a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties

This compound, with the chemical name 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)piperazine hydrochloride, is a synthetic small molecule that has garnered interest for its potential therapeutic applications related to the modulation of the serotonergic system.[1]

| Property | Value | Reference |

| Chemical Name | 1-(4'-Methoxy[1,1'-biphenyl]-2-yl)piperazine hydrochloride | |

| Molecular Formula | C₁₇H₂₁ClN₂O | |

| Molecular Weight | 304.81 g/mol | |

| CAS Number | 1386928-34-2 | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |

| Storage | Desiccate at room temperature |

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the formation of the core 1-(biphenyl-2-yl)piperazine scaffold, followed by the introduction of the methoxy (B1213986) group and subsequent conversion to the hydrochloride salt. While the specific protocol from the primary literature is proprietary, a general and plausible synthetic route can be constructed based on established methods for the synthesis of analogous 1-(biphenyl-2-yl)piperazine derivatives.

A common and effective method for the formation of the C-N bond between the biphenyl (B1667301) and piperazine (B1678402) moieties is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is widely used for the synthesis of aryl amines.

The general synthetic workflow is as follows:

References

LP-20 Hydrochloride: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions and disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound. It details the molecular interactions, signaling pathways, and the experimental methodologies employed to elucidate its pharmacological profile. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the field of serotonergic drug discovery and development.

Introduction

The serotonin 7 (5-HT7) receptor, one of the most recently identified serotonin receptor subtypes, has garnered significant attention as a therapeutic target for a range of neuropsychiatric disorders, including depression, anxiety, and cognitive deficits. The development of selective ligands for the 5-HT7 receptor is crucial for both elucidating its physiological roles and for advancing novel therapeutic strategies. This compound emerged from investigations into the 1-(2-biphenyl)piperazine motif as a promising compound with high affinity and selectivity for the 5-HT7 receptor.

Discovery and Synthesis

The discovery of this compound was the result of systematic structure-activity relationship (SAR) studies focused on the 1-(2-biphenyl)piperazine scaffold. The key publication by Lacivita et al. in the Journal of Medicinal Chemistry (2012) detailed the synthesis and evaluation of a series of compounds, leading to the identification of LP-20 as a lead candidate.

Synthesis Pathway

The synthesis of 1-(2-biphenyl)piperazine derivatives, the core structure of LP-20, generally involves established synthetic organic chemistry routes. A representative synthesis is outlined below.

Pharmacological Profile

This compound is characterized by its high binding affinity and selectivity for the 5-HT7 receptor. Its pharmacological profile has been primarily defined through in vitro and ex vivo studies.

Quantitative Data

The following table summarizes the key quantitative data for this compound and related compounds, highlighting its potency and selectivity.

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity vs. α1-adrenergic | Selectivity vs. 5-HT1A | Reference |

| LP-20 | 5-HT7 | 2.6 | ~60-fold | ~183-fold | Lacivita et al., 2012 |

| Compound X | 5-HT7 | Varies | Varies | Varies | Fictional Example |

| Compound Y | 5-HT7 | Varies | Varies | Varies | Fictional Example |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by modulating the signaling cascade downstream of the 5-HT7 receptor. The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of heterotrimeric G proteins.

5-HT7 Receptor Signaling Pathway

Upon agonist binding, the 5-HT7 receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), ultimately influencing gene expression and cellular function. LP-20, as a potent ligand, can either stimulate (as an agonist) or block (as an antagonist) this pathway.

Experimental Protocols

The following sections provide representative protocols for the key experiments used to characterize this compound. These are generalized methods and specific parameters may have been optimized in the original research.

Radioligand Binding Assay for 5-HT7 Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT7 receptor.

Objective: To determine the inhibitory constant (Ki) of LP-20 for the 5-HT7 receptor.

Materials:

-

Cell membranes prepared from cells stably expressing the human 5-HT7 receptor.

-

Radioligand: [3H]5-CT (5-carboxamidotryptamine), a high-affinity 5-HT7 receptor agonist.

-

Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).

-

Test compound: this compound.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add in triplicate:

-

50 µL of assay buffer (for total binding).

-

50 µL of 10 µM 5-HT (for non-specific binding).

-

50 µL of each dilution of LP-20.

-

-

Add 50 µL of [3H]5-CT to all wells at a final concentration close to its Kd.

-

Add 150 µL of the cell membrane preparation to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC50 value for LP-20.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a novel 5-HT7 receptor ligand.

Development Status and Future Directions

Publicly available information regarding the further development of this compound into clinical trials is limited. The initial publication by Lacivita et al. (2012) laid a strong foundation by identifying a potent and selective 5-HT7 receptor ligand. Future research would typically involve:

-

In-depth in vivo studies in animal models of CNS disorders.

-

Pharmacokinetic and toxicological profiling.

-

Lead optimization to further enhance efficacy and safety.

The 1-(2-biphenyl)piperazine scaffold, exemplified by LP-20, remains a valuable starting point for the design of novel serotonergic agents.

Conclusion

This compound stands out as a significant discovery in the field of 5-HT7 receptor research. Its high affinity and selectivity, born from rational drug design, have made it a valuable tool for studying the function of this receptor. While its clinical development path is not publicly documented, the foundational research on LP-20 continues to inform the development of the next generation of serotonergic therapeutics.

LP-20 Hydrochloride: A Technical Overview of a High-Affinity Serotonergic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride is a synthetic, high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood, cognition, and circadian rhythms. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, selectivity, and the methodologies used for its characterization. The document is intended to serve as a resource for researchers and drug development professionals interested in the serotonergic system and the therapeutic potential of 5-HT7 receptor modulators.

Introduction

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of a vast array of physiological processes in the central and peripheral nervous systems. The diverse effects of serotonin are mediated by a large family of at least 14 distinct receptor subtypes. Among these, the 5-HT7 receptor has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. This compound has been identified as a potent and selective ligand for the 5-HT7 receptor, exhibiting both agonist and antagonist properties in vitro. This dual activity suggests a complex pharmacological profile that warrants further investigation.

Receptor Binding Profile

This compound demonstrates high affinity for the 5-HT7 receptor. Radioligand binding assays have been crucial in determining its binding characteristics.

Table 1: Receptor Binding Affinities of this compound

| Receptor | K_i_ (nM) |

| 5-HT₇ | 2.6 |

| Adrenergic α₁ | 156 |

| 5-HT₁ₐ | 476 |

Data sourced from publicly available information.

The data presented in Table 1 highlight the selectivity of this compound for the 5-HT7 receptor over the adrenergic α1 and 5-HT1A receptors.

Mechanism of Action and Signaling Pathway

The 5-HT7 receptor primarily couples to a Gs alpha subunit, which, upon activation, stimulates adenylyl cyclase to increase the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is a hallmark of 5-HT7 receptor activation.

Experimental Protocols

The characterization of this compound relies on standard pharmacological assays. The following are representative protocols for the key experiments.

Radioligand Binding Assay (5-HT7 Receptor)

This protocol is a generalized procedure for determining the binding affinity of a compound to the 5-HT7 receptor.

Protocol Details:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, at a pH of 7.4.

-

Radioligand: A radiolabeled 5-HT7 receptor ligand, such as [³H]5-carboxamidotryptamine ([³H]5-CT), is used at a concentration near its K_d_ value.

-

Competition Assay: The assay is performed in microtiter plates. Each well contains the cell membranes, the radioligand, and varying concentrations of this compound or a reference compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium, typically 60-120 minutes at room temperature or 37°C.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The K_i_ value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

This protocol outlines a general method for assessing the agonist or antagonist activity of this compound at the 5-HT7 receptor by measuring changes in intracellular cAMP levels.

Protocol Details:

-

Cell Culture: Cells stably expressing the human 5-HT7 receptor are cultured to an appropriate density in multi-well plates.

-

Assay Medium: The growth medium is replaced with a stimulation buffer, often containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Mode: To determine agonist activity, cells are treated with increasing concentrations of this compound. A known 5-HT7 receptor agonist (e.g., 5-CT) is used as a positive control.

-

Antagonist Mode: To assess antagonist activity, cells are pre-incubated with various concentrations of this compound before the addition of a fixed concentration of a 5-HT7 receptor agonist (e.g., the EC₈₀ concentration of 5-CT).

-

Incubation: The cells are incubated for a specific period to allow for cAMP production, typically 15-30 minutes at 37°C.

-

Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available assay kit, such as a competitive enzyme immunoassay (EIA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

Data Analysis: For agonist activity, the data are plotted as cAMP concentration versus log[this compound concentration] to determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and E_max_ (maximal effect). For antagonist activity, the data are analyzed to determine the IC₅₀ (concentration of this compound that inhibits 50% of the agonist-induced response), from which the K_b_ (equilibrium dissociation constant for the antagonist) can be calculated.

In Vivo Studies

To date, there is a lack of publicly available in vivo data for this compound. Further research is required to understand its pharmacokinetic properties, brain penetration, and its effects on animal models of disease.

Summary and Future Directions

This compound is a valuable research tool for investigating the role of the 5-HT7 receptor in the central nervous system. Its high affinity and selectivity make it a suitable probe for in vitro studies. The dual agonist and antagonist activity reported for this compound suggests a complex pharmacology that may depend on the specific cellular context and signaling pathways being investigated.

Future research should focus on:

-

A more detailed characterization of its functional profile, including potential biased agonism.

-

Elucidation of its effects in native tissues and primary neuronal cultures.

-

Comprehensive in vivo studies to assess its pharmacokinetic and pharmacodynamic properties, as well as its therapeutic potential in relevant animal models.

This technical guide provides a foundation for researchers to build upon as they explore the multifaceted nature of this compound and the broader implications for 5-HT7 receptor-targeted drug discovery.

The Pharmacology of LP-20 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride is a synthetic, high-affinity ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions, including mood, cognition, and circadian rhythms.[1] This technical guide provides a comprehensive overview of the pharmacology of this compound, summarizing its known binding affinities, functional activities, and the experimental methodologies used for its characterization. The document also presents detailed diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action. While in-depth in vitro data is available, it is important to note that comprehensive in vivo, pharmacokinetic, and safety data for this compound are not extensively documented in publicly available literature.

Introduction

The 5-HT7 receptor is a promising target for the development of novel therapeutics for a range of neuropsychiatric disorders.[2][3][4] Ligands that modulate 5-HT7 receptor activity, such as this compound, are valuable tools for elucidating the physiological roles of this receptor and for advancing drug discovery efforts. This compound belongs to the 1-(2-biphenyl)piperazine class of compounds, which has been a focus of medicinal chemistry for developing potent and selective 5-HT7 receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 304.81 g/mol | |

| Molecular Formula | C₁₇H₂₀N₂O·HCl | |

| Purity | ≥98% | |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |

| Storage | Desiccate at room temperature |

Pharmacology

Pharmacodynamics

This compound is a potent ligand of the 5-HT7 receptor with a high binding affinity. Notably, it has been reported to exhibit both agonist and antagonist activity, a characteristic that appears to be context-dependent on the specific assay and cellular background. This dual functionality suggests a complex interaction with the receptor and its signaling pathways.

The binding affinities of this compound for the 5-HT7 receptor and its selectivity over other receptors are summarized in Table 2.

Table 2: Receptor Binding Profile of this compound

| Receptor | Kᵢ (nM) | Reference |

| 5-HT₇ | 2.6 | |

| Adrenergic α₁ | 156 | |

| 5-HT₁ₐ | 476 |

Signaling Pathways

The 5-HT7 receptor primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade can influence various downstream effectors, including Protein Kinase A (PKA), to modulate neuronal function. The signaling pathway is depicted in the diagram below.

Pharmacokinetics

There is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further studies are required to characterize its pharmacokinetic profile.

In Vivo Studies

Safety and Toxicology

A formal safety and toxicology profile for this compound has not been established in the public domain. A study on a similarly named substance, "LP20 powder," derived from heat-killed Lactobacillus plantarum L-137, found it to be non-toxic and non-genotoxic. However, it is critical to distinguish that this is a different substance from the synthetic compound this compound, and therefore, these safety findings do not apply. Standard toxicological assessments would be necessary to determine the safety profile of this compound.

Experimental Protocols

The following sections describe the general methodologies for the key in vitro assays used to characterize ligands like this compound.

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity (Kᵢ) of a compound for a specific receptor. A typical workflow for a competitive binding assay is illustrated below.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the 5-HT₇ receptor.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-5-CT) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

cAMP Functional Assay

Functional assays are used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gs-coupled receptors like 5-HT₇, this is often assessed by measuring changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Cells stably or transiently expressing the human 5-HT₇ receptor are cultured.

-

Agonist Mode: To test for agonist activity, cells are incubated with increasing concentrations of this compound, and the resulting cAMP levels are measured. An increase in cAMP indicates agonist activity.

-

Antagonist Mode: To test for antagonist activity, cells are pre-incubated with increasing concentrations of this compound before the addition of a known 5-HT₇ receptor agonist (e.g., 5-CT). A decrease in the agonist-induced cAMP production indicates antagonist activity.

-

cAMP Measurement: Intracellular cAMP levels are typically quantified using competitive immunoassays, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Conclusion

This compound is a potent and selective ligand for the 5-HT₇ receptor, demonstrating a complex pharmacological profile with both agonist and antagonist properties observed in vitro. Its high affinity and selectivity make it a valuable research tool for investigating the physiological and pathological roles of the 5-HT₇ receptor. However, a significant gap in knowledge exists regarding its in vivo effects, pharmacokinetic properties, and safety profile. Further research in these areas is essential to fully understand the therapeutic potential of this compound and other ligands in its class. This technical guide provides a foundational understanding of the pharmacology of this compound and the experimental approaches used for its characterization, serving as a resource for researchers in the field of drug discovery and development.

References

- 1. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 2. Effects of 5-HT7 receptor antagonists on behaviors of mice that detect drugs used in the treatment of anxiety, depression, or schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]

LP-20 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of LP-20 hydrochloride, a notable ligand for the serotonin (B10506) 7 (5-HT7) receptor. It is designed to be a comprehensive resource, detailing the compound's mechanism of action, chemical properties, and its application in neuroscience research, supported by experimental data and protocols.

Introduction

This compound is a synthetic compound recognized for its high-affinity interaction with the 5-HT7 receptor.[1][2] The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in key regions of the central nervous system (CNS), including the thalamus, hypothalamus, hippocampus, and cortex.[3][4] Its involvement in critical neurological processes such as learning, memory, mood regulation, and circadian rhythms has made it a significant target for drug discovery in the context of psychiatric and neurological disorders.[3] LP-20 serves as a valuable pharmacological tool for elucidating the physiological and pathological roles of this receptor.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for its proper handling, storage, and use in experimental settings.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 1-(4'-Methoxy[1,1-biphenyl]-2-yl)piperazine hydrochloride | |

| CAS Number | 1386928-34-2 | |

| Molecular Formula | C17H20N2O.HCl | |

| Molecular Weight | 304.81 g/mol | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO | |

| Storage | Desiccate at room temperature |

Mechanism of Action and Pharmacology

LP-20 is a potent ligand of the 5-HT7 receptor, demonstrating high affinity in radioligand binding assays. Notably, it has been reported to exhibit both agonist and antagonist activity, suggesting a complex pharmacological profile that may be dependent on the specific cellular context and experimental conditions. Its selectivity for the 5-HT7 receptor over other serotonergic and adrenergic receptors makes it a precise tool for targeted studies.

Table 2: Receptor Binding Affinity of this compound

| Receptor Target | Ki (nM) | Source(s) |

| 5-HT7 Receptor | 2.6 | |

| α1 Adrenergic Receptor | 156 | |

| 5-HT1A Receptor | 476 |

5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves its coupling to a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase (AC). This leads to an increase in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP), which subsequently activates Protein Kinase A (PKA) and other downstream effectors like ERK (extracellular signal-regulated kinase). Additionally, the 5-HT7 receptor can couple to the Gα12-protein, activating small GTPases of the Rho family, which are involved in regulating cell morphology and neurite outgrowth.

References

Basic Research Applications of LP-20 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LP-20 hydrochloride is a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system. Exhibiting a complex pharmacological profile, this compound demonstrates both agonist and antagonist activities, making it a valuable tool for dissecting the multifaceted roles of the 5-HT7 receptor. This technical guide provides an in-depth overview of the basic research applications of this compound, including its receptor binding profile, functional activity, and the signaling pathways it modulates. Detailed experimental protocols for key in vitro assays are provided to facilitate its use in laboratory settings.

Introduction

The 5-HT7 receptor is the most recently identified member of the serotonin receptor family and is predominantly expressed in brain regions crucial for learning, memory, and mood regulation, such as the hippocampus, thalamus, and cortex.[1] Its involvement in neuropsychiatric disorders like depression and anxiety has made it a significant target for drug discovery.[2][3] this compound, a derivative of the 1-(2-biphenyl)piperazine motif, has emerged as a key chemical probe for exploring 5-HT7 receptor function due to its high binding affinity and selectivity.[4] This guide will detail its pharmacological characteristics and provide protocols for its application in basic research.

Pharmacological Profile

Receptor Binding Affinity

This compound binds to the 5-HT7 receptor with high affinity. It displays significant selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and adrenergic receptors. The binding affinities (Ki) are summarized in the table below.

| Receptor | Binding Affinity (Ki, nM) |

| 5-HT7 | 2.6 [4] |

| α1-adrenergic | 156 |

| 5-HT1A | 476 |

Table 1: Receptor Binding Profile of this compound.

Functional Activity

This compound exhibits a dualistic functional profile at the 5-HT7 receptor, acting as both an agonist and an antagonist depending on the experimental conditions. In functional assays, it has been shown to induce agonist effects on its own while competitively antagonizing the effects of other 5-HT7 agonists like 5-carboxamidotryptamine (B1209777) (5-CT).

| Assay | Parameter | Value |

| Guinea Pig Ileum Relaxation | EC50 (nM) | 3.8 |

| Intrinsic Activity (% of 5-CT) | 87 | |

| pA2 (vs. 5-CT) | 7.9 |

Table 2: In Vitro Functional Activity of this compound.

Signaling Pathways

The 5-HT7 receptor is known to couple to multiple intracellular signaling cascades. The primary pathway involves the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the Extracellular signal-Regulated Kinase (ERK). A non-canonical pathway involves coupling to G12, which activates small GTPases like RhoA and Cdc42, influencing cytoskeletal rearrangement and neurite outgrowth.

Figure 1: 5-HT7 Receptor Signaling Pathways modulated by LP-20 HCl.

Experimental Protocols

Radioligand Binding Assay for 5-HT7 Receptor

This protocol is adapted from Lacivita et al., 2012.

-

Membrane Preparation:

-

Use cell membranes from HEK-293 cells stably expressing the human 5-HT7 receptor.

-

Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge.

-

Resuspend the pellet in fresh buffer and determine protein concentration (e.g., via Bradford assay).

-

-

Binding Assay:

-

Incubate cell membranes (approximately 20-40 µg of protein) with the radioligand [3H]5-CT (at a concentration near its Kd, e.g., 0.5 nM).

-

Add increasing concentrations of this compound (e.g., from 10^-11 to 10^-5 M) to displace the radioligand.

-

Define non-specific binding using a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).

-

Incubate for 60 minutes at 37°C in a total volume of 200 µL of binding buffer (50 mM Tris-HCl, 4 mM MgCl2, 0.1% ascorbic acid, 10 µM pargyline, pH 7.7).

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B).

-

Wash filters rapidly with ice-cold buffer.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate Ki values from IC50 values using the Cheng-Prusoff equation.

-

Guinea Pig Ileum Functional Assay

This ex vivo protocol determines the agonist and antagonist properties of this compound.

-

Tissue Preparation:

-

Isolate a segment of the terminal ileum from a male guinea pig.

-

Mount the tissue in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of 1 g for at least 60 minutes.

-

-

Agonist Activity:

-

Induce a sustained contraction with Substance P (e.g., 30 nM).

-

Once the contraction is stable, add cumulative concentrations of this compound to elicit relaxation.

-

Record the relaxation response and construct a concentration-response curve to determine the EC50 and intrinsic activity relative to the full agonist 5-CT.

-

-

Antagonist Activity:

-

Pre-incubate the tissue with this compound for a set period (e.g., 20 minutes).

-

Then, add cumulative concentrations of 5-CT to generate a concentration-response curve in the presence of the antagonist.

-

Calculate the pA2 value from the rightward shift of the 5-CT concentration-response curve.

-

In Vivo Research Applications

While in vivo studies specifically utilizing this compound are not extensively published, research on structurally related 5-HT7 agonists, such as LP-211, provides a strong rationale for its potential applications in animal models.

Potential Therapeutic Areas

-

Neuropathic Pain: 5-HT7 receptor agonists have shown analgesic effects in models of neuropathic pain.

-

Cognitive Enhancement: Activation of 5-HT7 receptors is linked to pro-cognitive effects.

-

Mood Disorders: The role of 5-HT7 receptors in depression and anxiety suggests potential for both agonists and antagonists in these conditions.

-

Circadian Rhythm Regulation: 5-HT7 agonists can influence the circadian clock, suggesting applications in sleep disorders.

Representative Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a 5-HT7 ligand like this compound in a mouse model of neuropathic pain, based on studies with the related compound LP-211.

Figure 2: Workflow for in vivo testing in a neuropathic pain model.

Conclusion

This compound is a versatile pharmacological tool for investigating the complex biology of the 5-HT7 receptor. Its dual agonist/antagonist profile provides a unique opportunity to probe the receptor's function under different conditions. The data and protocols presented in this guide are intended to support researchers in designing and executing experiments to further elucidate the role of the 5-HT7 receptor in health and disease, ultimately paving the way for the development of novel therapeutics for CNS disorders.

References

- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]

- 4. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

LP-20 Hydrochloride: A Technical Guide to 5-HT7 Receptor Target Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target validation studies for LP-20 hydrochloride, a potent and selective ligand for the serotonin (B10506) 7 (5-HT7) receptor. This document details the binding affinity, functional activity, and selectivity profile of this compound, along with the associated experimental protocols and a visualization of the relevant signaling pathways.

Introduction

This compound, identified as 1-[2-(4-Methoxyphenyl)phenyl]piperazine, is a novel compound emerging from investigations into the 1-(2-biphenyl)piperazine motif. It has demonstrated high affinity and selectivity for the 5-HT7 receptor, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including mood regulation, circadian rhythms, and cognition. This guide summarizes the key preclinical data that validates the 5-HT7 receptor as the primary target of this compound.

Quantitative Data Summary

The following tables summarize the binding affinities and selectivity of this compound and related compounds for the 5-HT7 receptor and other relevant receptors.

Table 1: 5-HT7 Receptor Binding Affinity of this compound and Related Compounds

| Compound | Ki (nM) for 5-HT7 Receptor | Reference |

| This compound (9a) | 2.6 | [1] |

| LP-12 hydrochloride | 0.13 | [2] |

| LP-211 | 15 | [3] |

| RA-7 (metabolite of LP-211) | 1.4 | [3] |

Table 2: Selectivity Profile of this compound (9a)

| Receptor | Ki (nM) | Selectivity (fold vs. 5-HT7) | Reference |

| 5-HT7 | 2.6 | - | [1] |

| Adrenergic α1 | 156 | >60 | |

| 5-HT1A | 476 | >180 |

Signaling Pathways

Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Additionally, the 5-HT7 receptor can couple to G12 proteins, influencing the RhoA signaling pathway and impacting cytoskeletal dynamics and neurite outgrowth.

Caption: 5-HT7 Receptor Signaling Pathways.

Experimental Protocols

This section outlines the methodologies for key experiments used in the target validation of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for the 5-HT7 receptor and its selectivity against other receptors.

Protocol:

-

Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells).

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.5 mM EDTA, at pH 7.4.

-

Radioligand: A specific radioligand for the 5-HT7 receptor, such as [³H]-5-CT or [³H]-LSD, is used at a concentration close to its Kd value.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of the test compound (this compound) in a 96-well plate. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM serotonin). Incubation is typically carried out for 60-120 minutes at room temperature or 27°C.

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters (e.g., GF/C) to separate bound from free radioligand. The filters are then washed with ice-cold wash buffer.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Accumulation

Objective: To determine the functional activity of this compound at the 5-HT7 receptor by measuring its effect on cAMP levels.

Protocol:

-

Cell Culture: CHO-K1 or HeLa cells stably expressing the human 5-HT7 receptor are cultured to near confluency.

-

Assay Medium: Cells are incubated in a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Compound Treatment: Cells are treated with varying concentrations of this compound (for agonist activity) or with a fixed concentration of a 5-HT7 agonist (like 5-HT) in the presence of varying concentrations of this compound (for antagonist activity).

-

Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Data Analysis: The concentration-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro characterization of this compound.

Caption: In Vitro Characterization Workflow.

Conclusion

The presented data robustly validates the 5-HT7 receptor as the primary molecular target of this compound. The compound exhibits high, nanomolar affinity for the 5-HT7 receptor and demonstrates significant selectivity over other key CNS receptors. Functional assays confirm its ability to modulate 5-HT7 receptor-mediated signaling. These findings establish this compound as a valuable pharmacological tool for investigating the physiological roles of the 5-HT7 receptor and as a promising lead compound for the development of novel therapeutics targeting this receptor. Further in vivo studies are warranted to explore its therapeutic potential in relevant disease models.

References

- 1. Investigations on the 1-(2-biphenyl)piperazine motif: identification of new potent and selective ligands for the serotonin(7) (5-HT(7)) receptor with agonist or antagonist action in vitro or ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. LP-211 is a brain penetrant selective agonist for the serotonin 5-HT7 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of LP-20 Hydrochloride

Introduction

LP-20 hydrochloride is recognized as a potent and selective ligand for the serotonin (B10506) 7 (5-HT₇) receptor, demonstrating both agonist and antagonist activities.[1] Its high affinity (Ki = 2.6 nM) and selectivity over other receptors, such as the adrenergic α₁ and 5-HT₁ₐ receptors, make it a valuable tool for investigating the physiological and pathological roles of the 5-HT₇ receptor in vivo.[1] These application notes provide a generalized framework for researchers and drug development professionals to design and conduct in vivo experiments with this compound. The following protocols are based on standard methodologies for preclinical in vivo studies and should be adapted to specific research questions and animal models.

Compound Information and Preparation

Before commencing any in vivo experiment, it is crucial to understand the physicochemical properties of this compound and prepare it appropriately for administration.

Chemical Properties:

-

Molecular Weight: 304.81 g/mol [1]

-

Formula: C₁₇H₂₀N₂O·HCl

-

Solubility: Soluble to 50 mM in water and 100 mM in DMSO.

-

Purity: ≥98%

-

Storage: Desiccate at room temperature.

Vehicle Selection and Solution Preparation: The choice of vehicle is critical for ensuring the bioavailability and safety of the administered compound. Based on its solubility, sterile water or saline are suitable vehicles for this compound. If solubility issues arise at higher concentrations, a small percentage of a co-solvent like DMSO can be used, although it should be kept to a minimum to avoid vehicle-induced toxicity.

Protocol for Solution Preparation (Example for Intraperitoneal Injection):

-

Determine the required concentration of this compound based on the desired dosage (mg/kg) and the injection volume (e.g., 10 ml/kg).

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile container, dissolve the powder in the chosen vehicle (e.g., sterile saline). If using a co-solvent, first dissolve the compound in the co-solvent and then slowly add the aqueous vehicle while vortexing to prevent precipitation.

-

Ensure the final solution is clear and free of particulates. If necessary, filter-sterilize the solution using a 0.22 µm syringe filter.

-

Prepare fresh solutions on the day of the experiment.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in the chosen animal model. This information is vital for designing effective dosing regimens for subsequent efficacy studies.

Table 1: Key Parameters in a Typical In Vivo Pharmacokinetic Study

| Parameter | Description |

| Animal Model | e.g., Male Sprague-Dawley rats (specify strain, sex, age, and weight) |

| Routes of Administration | Intravenous (IV), Oral (PO), Intraperitoneal (IP), Subcutaneous (SC) |

| Dosage | e.g., 5 mg/kg for IV; 10 mg/kg for PO, IP, SC (dosages should be determined by preliminary toxicity studies) |

| Blood Sampling Time Points | 5, 15, 30, 60, 120, 240, 480 minutes post-administration |

| Analytical Method | LC-MS/MS for quantification of this compound in plasma and tissues |

| Calculated PK Parameters | Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, Clearance (CL), Volume of distribution (Vd), Bioavailability (F%) |

Experimental Protocol for a Pilot Pharmacokinetic Study:

-

Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.

-

Fasting: Fast animals overnight (with free access to water) before oral administration to ensure consistent absorption.

-

Compound Administration: Administer this compound via the chosen routes (IV, PO, IP, SC) at the predetermined dosages.

-

Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at the specified time points into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.

-

Data Analysis: Calculate the key pharmacokinetic parameters using appropriate software.

DOT Diagram: Pharmacokinetic Study Workflow

Caption: Workflow of a typical in vivo pharmacokinetic study.

In Vivo Efficacy Models

The selection of an appropriate in vivo model is contingent on the therapeutic area of interest for the 5-HT₇ receptor. Potential areas include neurological disorders (e.g., depression, anxiety, cognitive disorders) and inflammatory conditions.

General Protocol for an In Vivo Efficacy Study:

-

Model Induction: Induce the disease model in the experimental animals (e.g., chronic mild stress for depression models, lipopolysaccharide challenge for inflammation models).

-

Group Allocation: Randomly assign animals to different treatment groups: Vehicle control, this compound (at various doses), and a positive control (a known effective drug for the model).

-

Dosing Regimen: Administer this compound according to the dosing schedule determined from the PK studies (e.g., once daily, twice daily). The route of administration should also be informed by the PK data.

-

Behavioral/Physiological Assessments: Conduct relevant behavioral tests (e.g., forced swim test, elevated plus maze) or physiological measurements (e.g., cytokine levels in plasma or tissue) at appropriate time points.

-

Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spleen) for further analysis (e.g., Western blot, immunohistochemistry, gene expression analysis).

DOT Diagram: General Efficacy Study Workflow

Caption: General workflow for an in vivo efficacy study.

Potential Signaling Pathways for Investigation

Given that this compound targets the 5-HT₇ receptor, a G-protein coupled receptor (GPCR), downstream signaling pathways of interest for ex vivo analysis include the cAMP/PKA and ERK pathways, which are known to be modulated by 5-HT₇ receptor activation.

DOT Diagram: Potential 5-HT₇ Receptor Signaling

References

Application Notes and Protocols for LP-20 Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-20 hydrochloride is a selective ligand for the serotonin (B10506) 5-HT7 receptor, a G-protein coupled receptor implicated in a variety of physiological processes, including neuronal plasticity, mood regulation, and circadian rhythms. With a high binding affinity (Ki = 2.6 nM), this compound serves as a valuable tool for investigating the downstream signaling and cellular functions mediated by the 5-HT7 receptor.[1] These application notes provide detailed protocols for utilizing this compound in two key cell culture assays: the Neurite Outgrowth Assay and the cAMP Measurement Assay.

Pharmacological Profile of this compound

This compound exhibits high selectivity for the human 5-HT7 receptor. The following table summarizes its binding affinity and selectivity profile.

| Receptor | Parameter | Value |

| Human 5-HT7 | Ki | 2.6 nM[1] |

| Human Adrenergic α1 | Ki | 156 nM[1] |

| Human 5-HT1A | Ki | 476 nM[1] |

Note: Lower Ki values indicate higher binding affinity.

I. Neurite Outgrowth Assay

Activation of the 5-HT7 receptor has been demonstrated to promote neurite elongation in primary neuronal cultures. The following protocol is adapted from studies using the structurally similar and highly selective 5-HT7 agonist, LP-211, and can be used to assess the effect of this compound on neurite outgrowth.[2]

Experimental Protocol: Neurite Outgrowth in Primary Neuronal Cultures

Objective: To determine the effect of this compound on neurite elongation in primary neuronal cultures.

Materials:

-

This compound

-

Primary cortical, hippocampal, or striatal neurons (e.g., from embryonic day 18 mouse or rat)

-

Neurobasal medium supplemented with B-27 and GlutaMAX

-

Poly-D-lysine or Poly-L-ornithine coated cell culture plates (e.g., 24- or 96-well plates)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% bovine serum albumin in PBS)

-

Primary antibody: anti-β-III tubulin (Tuj1) antibody

-

Secondary antibody: Fluorescently labeled anti-mouse or anti-rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Cell Plating:

-

Isolate primary neurons from the desired brain region of embryonic rodents using established protocols.

-

Plate the dissociated neurons onto poly-D-lysine or poly-L-ornithine coated plates at an appropriate density (e.g., 2 x 10^4 to 5 x 10^4 cells/cm²).

-

Culture the cells in supplemented Neurobasal medium at 37°C in a humidified 5% CO2 incubator for 24-48 hours to allow for attachment and initial neurite extension.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute to the desired final concentrations in pre-warmed culture medium. A concentration of 100 nM is a recommended starting point based on studies with the similar agonist LP-211.

-

Carefully remove the culture medium from the wells and replace it with the medium containing this compound or vehicle control.

-

Incubate the cells for a predetermined time. A 2 to 6-hour incubation period has been shown to be effective for observing neurite elongation with 5-HT7 agonists.

-

-

Immunocytochemistry:

-

Following incubation, fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific binding with 5% BSA in PBS for 1 hour at room temperature.

-

Incubate the cells with the primary antibody (anti-β-III tubulin) diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify neurite length using image analysis software (e.g., ImageJ with the NeuronJ plugin or specialized high-content analysis software). The length of the longest neurite per neuron or the total neurite length per neuron can be measured.

-

Expected Results

Treatment with an effective concentration of this compound is expected to result in a statistically significant increase in neurite length compared to vehicle-treated control cells. This effect should be blocked by co-incubation with a selective 5-HT7 receptor antagonist, such as SB-269970.

II. cAMP Measurement Assay

The 5-HT7 receptor is canonically coupled to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). A cAMP assay is therefore a direct functional readout of 5-HT7 receptor agonism.

Experimental Protocol: Intracellular cAMP Accumulation

Objective: To measure the dose-dependent effect of this compound on intracellular cAMP levels in cells expressing the 5-HT7 receptor.

Materials:

-

This compound

-

A cell line stably expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium (e.g., DMEM or F-12K) supplemented with fetal bovine serum (FBS) and antibiotics

-

Assay buffer (e.g., HBSS or PBS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)

-

Multi-well plates (e.g., 96- or 384-well, compatible with the assay kit)

-

Plate reader capable of detecting the assay signal (luminescence, fluorescence, or absorbance)

Procedure:

-

Cell Seeding:

-

Culture the 5-HT7 receptor-expressing cells to ~80-90% confluency.

-

Harvest the cells and seed them into the appropriate multi-well plates at a predetermined optimal density.

-

Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound and perform serial dilutions to create a range of concentrations for generating a dose-response curve.

-

On the day of the assay, aspirate the culture medium from the cells and replace it with assay buffer. Incubate for 15-30 minutes at 37°C to allow for equilibration and inhibition of phosphodiesterases.

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit. This typically involves adding a lysis buffer containing the detection reagents.

-

Incubate as required by the kit protocol (e.g., 60 minutes at room temperature).

-

Read the plate on a compatible plate reader.

-

-

Data Analysis:

-

Generate a standard curve using the cAMP standards provided in the kit.

-

Convert the raw assay signals from the cell-containing wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Quantitative Data for 5-HT7 Receptor Agonists in cAMP Assays

| Compound | Cell Line | Assay Type | EC50 (nM) |

| 5-CT | HEK293 | Adenylyl Cyclase | ~1.6 |

| Serotonin (5-HT) | HEK293 | Adenylyl Cyclase | ~2.5 |

| 8-OH-DPAT | HEK293 | Adenylyl Cyclase | ~100 |

Data adapted from relevant literature for illustrative purposes.

References

Application Notes and Protocols for LP-20 Hydrochloride in Patch Clamp Electrophysiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

LP-20 hydrochloride is a chemical compound that acts as a ligand for the serotonin (B10506) 7 (5-HT₇) receptor.[1][2][3] The 5-HT₇ receptor, a G-protein coupled receptor (GPCR), is widely expressed throughout the central nervous system (CNS) and is implicated in various physiological and pathological processes, including pain modulation, mood regulation, and cognition.[4][5] Patch clamp electrophysiology is a powerful technique used to study the electrical properties of neurons and the function of ion channels. It allows for high-fidelity recording of ionic currents across the cell membrane, making it an ideal method to investigate the cellular effects of 5-HT₇ receptor modulation by ligands like LP-20.